![molecular formula C19H24N2O2 B3981944 1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B3981944.png)
1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine
説明
1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine, also known as MRK-409, is a small molecule drug that has been extensively studied for its potential therapeutic applications. MRK-409 belongs to the class of drugs known as kappa opioid receptor agonists, which have been shown to have analgesic and anti-inflammatory effects.
科学的研究の応用
1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, inflammation, and addiction. In preclinical studies, this compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation, suggesting its potential use in the treatment of inflammatory diseases.
作用機序
1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine acts as a selective agonist for the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the kappa opioid receptor by this compound leads to the inhibition of neurotransmitter release and the modulation of pain perception. Additionally, activation of the kappa opioid receptor has been shown to have anti-inflammatory effects, which may contribute to the therapeutic potential of this compound in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to modulate the release of dopamine, which may contribute to its potential use in the treatment of addiction. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential use in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the advantages of 1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine is its specificity for the kappa opioid receptor, which allows for targeted modulation of pain perception and inflammation. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, suggesting its potential use in human clinical trials. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in certain therapeutic applications.
将来の方向性
There are a number of future directions for research on 1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine. One area of interest is the potential use of this compound in the treatment of addiction, particularly in the context of opioid addiction. Additionally, further research is needed to explore the potential use of this compound in the treatment of anxiety disorders. Finally, there is a need for further studies to optimize the pharmacokinetic properties of this compound, with the goal of increasing its effectiveness in therapeutic applications.
Conclusion
In conclusion, this compound is a small molecule drug that has been extensively studied for its potential therapeutic applications. The synthesis of this compound involves a multi-step process, and it acts as a selective agonist for the kappa opioid receptor. This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, and it has potential applications in the treatment of pain, inflammation, addiction, and anxiety disorders. While there are limitations to the use of this compound, further research is needed to explore its potential therapeutic applications.
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-6-3-4-8-17(14)10-9-16-7-5-11-21(13-16)19(22)18-12-15(2)23-20-18/h3-4,6,8,12,16H,5,7,9-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVCVLGZZDERPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-tert-butylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B3981865.png)
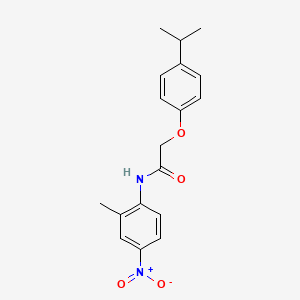
![4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B3981873.png)

![3,5-dimethyl-1-[(phenylthio)acetyl]piperidine](/img/structure/B3981895.png)
![methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B3981904.png)
![5-[(1-sec-butyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3981919.png)
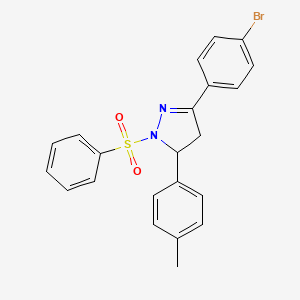
![2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3981931.png)
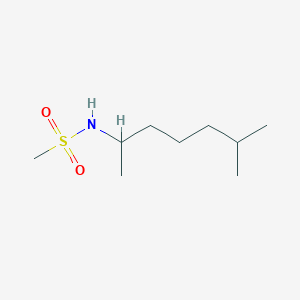
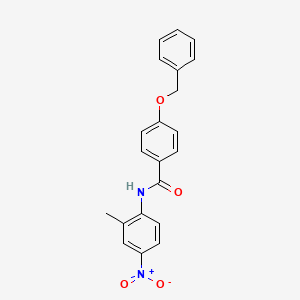
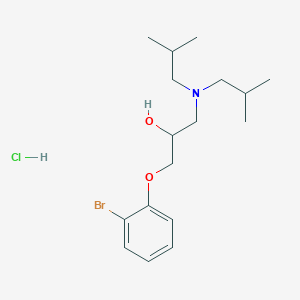
![5-[ethyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B3981976.png)
![2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3981977.png)